![molecular formula C24H22N2O3 B11460700 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11460700.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound with a molecular formula of C23H20N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with a suitable halogenated benzene derivative to introduce the phenyl group.
Amidation: The final step involves the amidation of the substituted benzoxazole derivative with 2-methoxy-3-methylbenzoic acid to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Uniqueness
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical properties and potential applications. The presence of the methoxy and methyl groups on the benzamide moiety differentiates it from similar compounds and may influence its reactivity and biological activities.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-14-7-5-10-19(22(14)28-4)23(27)25-18-9-6-8-17(13-18)24-26-20-11-15(2)16(3)12-21(20)29-24/h5-13H,1-4H3,(H,25,27) |
InChI Key |
ODEYZVJYNJNXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)OC |
Origin of Product |
United States |
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